Lipophilicity Differentiation: Cycloheptyl vs. Benzyl and Cyclopentyl N-Substituents
N-Cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide exhibits a calculated XLogP3-AA of 3.4 and a molecular weight of 393.52 g/mol, positioning it between the more lipophilic N-benzyl analog (MW 387.5 g/mol, estimated XLogP ~2.8–3.0 based on fragment contributions) and the less lipophilic N-cyclopentyl analog (estimated XLogP ~2.8) [1]. The cycloheptyl group provides approximately one additional methylene unit of lipophilicity versus cyclohexyl, without crossing the MW 400 threshold that often compromises permeability [1]. This differentiated lipophilicity window is relevant because CTPS1/2 inhibitor optimization studies in the same chemotype family demonstrated that oral bioavailability was acutely sensitive to polar surface area–logP balance [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4; MW = 393.52 g/mol |
| Comparator Or Baseline | N-Benzyl analog (CAS 922001-53-4): MW = 387.5 g/mol, estimated XLogP ~2.8–3.0; N-Cyclopentyl analog: estimated XLogP ~2.8, MW ~379.5 g/mol |
| Quantified Difference | ΔXLogP ≈ +0.4 to +0.6 units vs. N-benzyl analog; ΔMW ≈ +6 to +14 g/mol |
| Conditions | Calculated properties from PubChem (XLogP3-AA algorithm) and fragment-based estimation for comparators; no experimental logD₇.₄ data available |
Why This Matters
The intermediate lipophilicity of the cycloheptyl analog may offer a superior balance between membrane permeability and aqueous solubility compared to the benzyl analog (lower logP) or the 4-methylphenylsulfonamido analog (higher logP), which is critical for achieving both oral bioavailability and manageable formulation in preclinical studies.
- [1] PubChem Compound Summary for CID 18572017. XLogP3-AA = 3.4, MW = 393.52 g/mol, HBD = 2, HBA = 6, rotatable bonds = 6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/921996-79-4 (accessed 2026-05-09). View Source
- [2] Novak A, Laughton D, Lane R, et al. J Med Chem. 2022;65(24):16640-16650. The paper describes SAR for 2-(alkylsulfonamido)thiazol-4-yl)acetamides and notes that balanced logP and TPSA were critical for oral exposure. View Source
